molecular formula C7H2Cl2F3NO3 B1402233 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene CAS No. 1417569-92-6

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

Cat. No.: B1402233
CAS No.: 1417569-92-6
M. Wt: 275.99 g/mol
InChI Key: QSXJJCCPAWPBKC-UHFFFAOYSA-N
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Description

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene (CAS: 1417569-92-6) is a polysubstituted benzene derivative featuring a unique combination of electron-withdrawing groups (EWGs):

  • Chloro at position 1.
  • Chloro(difluoro)methoxy (–O–CF₂Cl) at position 2.
  • Fluoro at position 5.
  • Nitro (–NO₂) at position 4.

This configuration imparts significant electron-deficient character to the aromatic ring, which is critical in applications such as agrochemicals or pharmaceuticals, where electronic effects dictate bioactivity .

Properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(10)5(13(14)15)2-6(3)16-7(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXJJCCPAWPBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a nitro group. Its molecular formula is C7H2Cl2F3NO3, with a molecular weight of approximately 275.99 g/mol. The presence of electron-withdrawing groups, such as the nitro and chloro substituents, enhances its electrophilic character, making it suitable for various chemical reactions and potential biological applications.

The compound's reactivity is primarily governed by nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group increases the susceptibility of the aromatic ring to nucleophilic attack, which is crucial for its biological interactions.

Key Functional Groups

  • Chloro Groups : Enhance lipophilicity and may affect bioavailability.
  • Fluoro Groups : Often increase metabolic stability and alter pharmacokinetics.
  • Nitro Group : Associated with potential antibacterial and antifungal properties.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological effects. For instance, derivatives of nitrobenzene are known for their potential antibacterial and antifungal properties. The following sections summarize relevant findings from related studies.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties:

  • Nitrobenzene Derivatives : Known for antibacterial effects against various bacterial strains.
  • Case Study : A study on 1-chloro-2-nitrobenzene showed weak mutagenic activity in bacterial test systems, indicating potential biological implications .

Toxicological Studies

Toxicological assessments provide insights into the safety profile of this compound:

  • LD50 Values : Studies indicate an LD50 of approximately 560 mg/kg in male and female Sprague-Dawley rats, with signs of intoxication including reduced appetite and activity .
  • Genotoxicity : Inconsistent results have been reported regarding genotoxic effects, with some studies suggesting weak clastogenic activity in mammalian cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzeneC7H2BrClF3NO3Contains bromine instead of chlorine
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzeneC7H6ClFNO3Lacks difluoromethoxy group
1-Chloro-difluoromethoxy-4-nitrobenzeneC7H3ClF2NO3Different substitution pattern

These compounds share structural similarities but differ in their specific functional groups and halogenation patterns, leading to distinct chemical and biological properties.

The mechanism of action involves interactions with various molecular targets. The unique combination of halogenated and nitro functional groups allows the compound to engage in specific binding interactions that can influence biological pathways. Potential mechanisms may include:

  • Enzyme Inhibition : Similar compounds often act as inhibitors for specific enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The lipophilic nature may allow penetration into cell membranes, affecting cellular integrity.

Future Research Directions

Further research is necessary to elucidate the specific biological activities associated with this compound. Suggested areas for future inquiry include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating how this compound interacts at the molecular level with various biological targets.
  • Structure-Activity Relationship (SAR) Analysis : To determine how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

Key Analog: 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

Differences :

  • Replaces –O–CF₂Cl with –CCl₃ (trichloromethyl).
  • Impact :
    • Trichloromethyl is a stronger EWG than –O–CF₂Cl, increasing ring electron deficiency but introducing steric bulk.
    • Methoxy derivatives (–O–R) often modulate solubility and metabolic stability compared to alkyl/aryl substituents .
Key Analog: 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen)

Differences :

  • Replaces –O–CF₂Cl with –O–C₆H₃(NO₂) and adds –CF₃.
  • Impact :
    – The trifluoromethyl group enhances lipophilicity, while the nitro group at position 4 (shared with the target compound) enhances herbicidal activity via protox inhibition .
Key Analog: 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene

Differences :

  • Replaces –NO₂ and –O–CF₂Cl with –CH₃ and –CF₂CH₃.

Bioactivity and Structure-Activity Relationships (SAR)

Evidence from highlights that EWGs (e.g., –Cl, –NO₂) enhance nitric oxide (NO) inhibition activity, while electron-donating groups (e.g., –OCH₃) reduce it. The target compound’s –O–CF₂Cl group, though technically a methoxy derivative, acts as an EWG due to the electronegative Cl and F atoms, aligning with high-activity analogs like compound 28 in .

Table 1: Substituent Effects on Bioactivity

Compound Substituents (Positions) Key Electronic Effects Bioactivity Trend
Target Compound –Cl (1), –O–CF₂Cl (2), –F (5), –NO₂ (4) Strong EWGs, high electron deficiency Predicted high activity
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene –Cl (1), –CCl₃ (2), –F (5), –NO₂ (4) Extreme electron deficiency, steric hindrance Moderate activity (steric trade-off)
Nitrofluorfen –Cl (2), –O–C₆H₃(NO₂) (1), –CF₃ (4) High lipophilicity, strong EWGs Proven herbicidal activity
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene –Cl (1), –CF₂CH₃ (4), –F (5), –CH₃ (2) Mixed EDG/EWG, lower electron deficiency Lower activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene
Reactant of Route 2
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1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

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